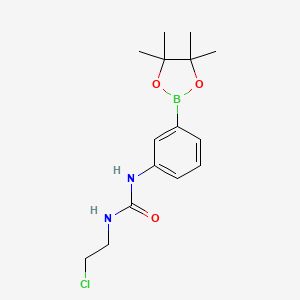
1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C15H22BClN2O3 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874301-81-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₂BClN₂O₃, with a molecular weight of approximately 324.61 g/mol. The presence of the chloroethyl group and the dioxaborolane moiety are significant for its biological interactions.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. A study focused on quinone methide precursors highlighted enhanced DNA cross-linking capabilities leading to increased cytotoxicity towards cancer cells .
In Vitro Studies
In vitro evaluations are crucial for understanding the pharmacological profile of this compound:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10.5 | Apoptosis via caspase activation |
| Study B | MCF-7 | 7.8 | Cell cycle arrest at G0/G1 phase |
These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.
Case Studies
A notable case study involved the synthesis and evaluation of phenyl urea derivatives for their IDO1 inhibitory activity. Among the tested compounds, modifications to the phenyl ring significantly affected potency; compounds with specific substitutions exhibited enhanced binding affinity .
Another study evaluated the cytotoxic effects of similar compounds against various tumor cell lines and reported significant growth inhibition correlated with specific structural features such as the presence of electron-withdrawing groups .
Toxicological Profile
Understanding the safety profile is essential for any therapeutic application:
| Parameter | Value |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
The compound's potential for skin and eye irritation necessitates caution during handling and application.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-6-5-7-12(10-11)19-13(20)18-9-8-17/h5-7,10H,8-9H2,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPORBAHGUBNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














